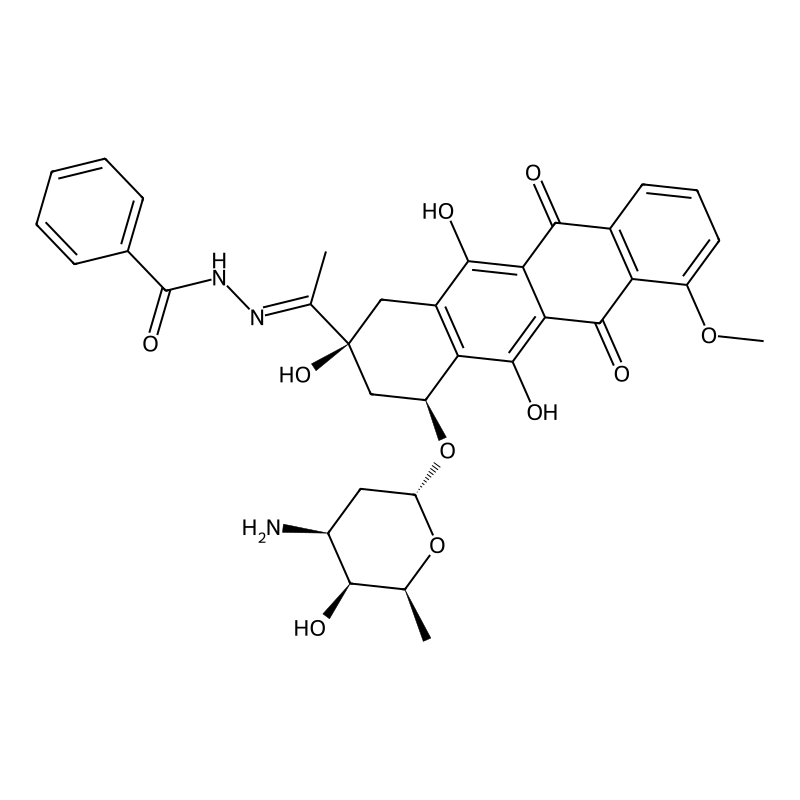

Zorubicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Zorubicin mechanism of action DNA intercalation

Zorubicin at a Glance

The table below summarizes the core information available on this compound's mechanism of action.

| Feature | Description |

|---|---|

| Drug Classification | Anthracycline antibiotic; benzoylhydrazone derivative of daunorubicin [1]. |

| Primary Mechanism | DNA intercalation and interaction with topoisomerase II [1]. |

| Secondary Effects | Inhibition of DNA polymerases [1]. |

| Key Quantitative Data | Not available in the searched literature. |

Information Limitations and Broader Context

Your request for detailed quantitative data, experimental protocols, and specific signaling pathways for this compound cannot be fulfilled with the current search results. The available scientific literature on this compound is minimal and outdated, with the most descriptive source being a Wikipedia page last updated in 2015 [1]. In contrast, extensive research exists for related drugs like doxorubicin, which shares a similar core structure and mechanism as an anthracycline [2].

The following diagram illustrates the general mechanism of action for anthracycline drugs like doxorubicin, which may be analogous to how this compound functions.

Generalized anthracycline mechanism of action

The search results provide no specific data on the signaling pathways this compound affects, its binding free energy, or detailed experimental methodologies for studying it. Research into overcoming drug resistance, such as designing intensely potent analogues, has been conducted for doxorubicin but not for this compound [3] [4].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Doxorubicin, DNA torsion, and chromatin dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intensely potent doxorubicin analogues: structure-activity ... [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of doxorubicin-induced drug resistance and drug ... [bmccancer.biomedcentral.com]

daunorubicin benzoylhydrazone derivative zorubicin

Technical Profile of Zorubicin

The table below summarizes the core technical information available for this compound.

| Attribute | Description |

|---|---|

| Chemical Classification | Anthracycline antibiotic; daunorubicin derivative with a benzoyl-hydrazone side chain modification [1]. |

| Mechanism of Action | DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species (ROS) [1]. |

| Primary Use | Used as an antineoplastic agent, notably in breast cancer [1]. |

| Cardiotoxicity Profile | Considered to have lower cardiotoxic potential compared to doxorubicin and daunorubicin, despite retaining the quinone moiety capable of producing ROS [1]. |

Proposed Mechanisms of Action and Toxicity

This compound, like other anthracyclines, exerts its cytotoxic effects through multiple pathways. The following diagram illustrates its proposed mechanisms of anticancer action and an alternative theory for its cardiotoxicity.

This compound's proposed mechanisms for anticancer action and cardiotoxicity.

A key area of modern research involves understanding why some anthracyclines like this compound show reduced cardiotoxicity. Beyond the classic ROS model, investigations point to interactions with specific cardiac enzymes [1].

Research and Experimental Context

Available information does not contain detailed, standalone experimental protocols specifically for this compound. However, insights can be drawn from general anthracycline research:

- Binding Assays: The interaction between anthracyclines (including this compound) and cardiac cytochrome P450 enzymes like CYP2J2 can be studied using Fluorescence Polarization (FP) to assess binding affinity and competitive inhibition [1].

- Cellular Uptake & Cytotoxicity: Standard in vitro assays are applicable. Studies often expose human cancer cell lines to a range of drug concentrations for 24-72 hours. Key methodologies include [2]:

- MTT Assay to measure cell viability and determine IC50 values.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify intracellular drug and metabolite concentrations.

- Flow Cytometry to analyze cell cycle arrest and induction of apoptosis.

Research Gaps and Future Directions

Information on this compound in the provided search results is limited. Key areas for further investigation include:

- Detailed Pharmacokinetics: Comprehensive data on absorption, distribution, metabolism, and excretion (ADME) in humans is not available in the search results.

- Clinical Trial Data: The search results lack recent or extensive clinical data on this compound's efficacy and safety profile in large patient populations.

- Direct Comparative Studies: While it is classified as less cardiotoxic, structured comparisons of its potency and toxicity against doxorubicin, epirubicin, and idarubicin across different cancer models are needed.

References

Anthracycline Class: A Technical Overview

Anthracyclines are cytotoxic antibiotics isolated from Streptomyces peucetius var. caesius and remain among the most effective anticancer drugs due to their broad anti-tumor spectrum and potent efficacy [1] [2]. A key limitation is their dose-dependent cardiotoxicity, which can lead to irreversible cardiomyopathy and heart failure [1] [3].

Mechanisms of Anticancer Action and Toxicity

The antitumor efficacy of anthracyclines is attributed to multiple interconnected biochemical mechanisms [2] [3]. The visualization below outlines the primary pathways through which anthracyclines like doxorubicin exert their cytotoxic effects and their associated cardiotoxicity.

Diagram 1: Integrated pathways of anthracycline anticancer action and cardiotoxicity. Key mechanisms include DNA intercalation, free radical generation, and metabolic disruption in cardiomyocytes.

Pharmacogenomics and Resistance Mechanisms

Interindividual variation in response and toxicity is influenced by pharmacogenomics. Key genes and variants associated with doxorubicin are summarized in the table below [1].

| Gene | Variant (rs#) | Functional Implication | Phenotypic Association |

|---|---|---|---|

| ABCB1 | rs1128503, rs2032582, rs1045642 | Altered drug transport | Increased drug exposure, reduced clearance [1] |

| ABCB1 | rs35810889 (Met89Thr) | Altered drug transport | Increased drug resistance [1] |

| ABCC1 | rs45511401 (Gly671Val) | Altered drug transport | Associated with cardiotoxicity risk [1] |

| CBR3 | V244M | Altered carbonyl reductase activity | Potential impact on doxorubicinol formation & cardiotoxicity risk [1] |

| RAC2 | Multiple | Altered NADPH oxidase complex function | Associated with cardiotoxicity risk [1] |

| NCF4, CYBA | Multiple | Altered NADPH oxidase complex function | Associated with cardiotoxicity risk [1] |

Resistance involves drug efflux transporters like ABCB1 (P-glycoprotein) and ABCC1 (MRP1), as well as amplification of the TOP2A gene, which is a primary drug target [1]. Recent research reveals that resistance to different anthracyclines can elicit distinct metabolic dependencies; for instance, doxorubicin-resistant cells may rely on glutamine for glutathione synthesis, while epirubicin-resistant cells upregulate mitochondrial oxidative phosphorylation [4].

Strategies for Monitoring and Mitigating Cardiotoxicity

Monitoring and Early Detection

Proactive monitoring is essential for managing anthracycline-induced cardiotoxicity (AIC). The table below outlines key monitoring parameters and one prospective study's methodology.

| Monitoring Aspect | Recommended Approach | Key Findings from Prospective Study [5] |

|---|---|---|

| Cardiac Imaging | Baseline and serial Echocardiography or MUGA to track Left Ventricular Ejection Fraction (LVEF) [2]. | 9 out of 72 patients (12.5%) developed cardiotoxicity within 12 months. |

| Blood Biomarkers | Measurement of High-Sensitivity Cardiac Troponin T (hs-cTnT) and N-terminal pro-B-type Natriuretic Peptide (NT-proBNP). | Levels were measured pre-chemotherapy and within 24 hours of the first and last cycles. |

| Protocol & Analysis | Prospective, single-center observational study in breast/ovarian cancer patients receiving doxorubicin (50 mg/m²/cycle). | Significantly increased hs-cTnT and NT-proBNP levels after the last cycle in patients who developed cardiotoxicity. |

Pharmacological Interventions for Cardiotoxicity

A 2025 network meta-analysis of 128 RCTs evaluated 78 drug regimens for preventing AIC. The following table summarizes the most effective agents for preserving LVEF, ranked by Surface Under the Cumulative Ranking Curve (SUCRA) analysis [6].

| Intervention | Mean Difference in LVEF [95% CrI] | SUCRA Ranking | Clinical Notes |

|---|---|---|---|

| Nicorandil | 14.24 [5.12, 23.31] | 91.76% | Potassium channel opener; top-ranked single agent. |

| Dexrazoxane + Shenqi Fuzheng | 13.05 [4.64, 21.40] | N/A | Combination with Chinese patent medicine. |

| Dexrazoxane + Cinobufacini | 11.61 [4.59, 18.70] | N/A | Combination with Chinese patent medicine. |

| Qiliqiangxin | 11.38 [2.83, 19.91] | N/A | Chinese patent medicine. |

| Compound Salvia Miltiorrhiza + Levocarnitine | 9.09 [0.92, 17.25] | N/A | Herbal combination. |

| Calcium Dibutyryladenosine Cyclophosphate | 8.76 [0.59, 16.92] | N/A | Nucleotide derivative. |

| Carvedilol + Candesartan | 7.93 [3.16, 12.91] | N/A | Combined neurohormonal blockade. |

| Xinmai Long | 6.37 [1.74, 11.02] | N/A | Chinese patent medicine. |

| Dexrazoxane (alone) | 5.06 [2.59, 7.54] | N/A | FDA-approved iron chelator/Top2B inhibitor [1] [6]. |

| Carvedilol (alone) | 4.02 [0.54, 7.66] | N/A | Non-selective beta-blocker [6]. |

Evidence does not conclusively support the use of statins, Sildenafil, Ivabradine, Levocarnitine, N-acetylcysteine, Glutathione, Coenzyme Q10, Vitamin E, or Vitamin C for preventing LVEF decline [6]. Clinical trials for neurohormonal agents like ACE inhibitors and beta-blockers have shown mixed results, often with modest LVEF preservation of uncertain clinical significance [7].

Research and Development Perspectives

- Exploring Distinct Metabolic Vulnerabilities: Research indicates that resistance mechanisms are not uniform across the drug class. Doxorubicin-resistant breast cancer cells rely on glutamine for glutathione synthesis, while epirubicin-resistant cells depend on mitochondrial oxidative phosphorylation [4]. This suggests that overcoming resistance may require developing companion treatments targeting these specific metabolic pathways.

- Novel Formulations: Liposomal encapsulation of doxorubicin has demonstrated reduced cardiotoxicity while maintaining efficacy in adults with solid tumors, representing a successful formulation-based risk mitigation strategy [1].

- Focus on Topoisomerase II Beta: The mechanism of the cardioprotectant dexrazoxane may involve interaction with Topoisomerase II Beta (TOP2B), preventing doxorubicin from inducing DNA damage in cardiomyocytes, presenting another potential target for future drug development [1].

References

- 1. Doxorubicin pathways: pharmacodynamics and adverse ... [pmc.ncbi.nlm.nih.gov]

- 2. Anthracyclines - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Anthracycline Antibiotic Agent - an overview [sciencedirect.com]

- 4. Resistance to different anthracycline chemotherapeutics ... [elifesciences.org]

- 5. Evaluation of anthracycline-induced cardiotoxicity using ... [pubmed.ncbi.nlm.nih.gov]

- 6. Prevention and treatment of anthracycline-induced cardiotoxicity [pmc.ncbi.nlm.nih.gov]

- 7. Summary of Clinical Trials for the Prevention and ... [acc.org]

Zorubicin DNA polymerase inhibition mechanism

Available Data on Zorubicin

The table below summarizes the key information available for this compound from the searched literature.

| Aspect | Available Data | Source |

|---|---|---|

| Drug Class | Anthracycline antibiotic | [1] |

| Chemical Formula | C₃₄H₃₅N₃O₁₀ | [1] |

| Status | Experimental | [1] |

| Mechanism of Action | Not explicitly detailed in available sources | [1] |

| Noted Use in Research | Used as a substrate to study P-glycoprotein (P-gp) mediated multidrug resistance; its accumulation in resistant cells is increased by P-gp inhibitors like Licochalcone A. | [2] |

Established Mechanisms of Related Anthracyclines

This compound is an anthracycline, a class whose well-studied members include Doxorubicin and Daunorubicin. The primary anticancer mechanisms of these drugs are not primarily through direct DNA polymerase inhibition, but through other, more dominant pathways. The following diagram illustrates the complex, multi-mechanistic action of doxorubicin, a prototypical anthracycline.

Summary of Doxorubicin's multi-mechanistic action, which is representative of anthracycline drugs. [3] [4] [5]

The table below details these primary mechanisms and their consequences.

| Mechanism | Description | Key Outcome |

|---|---|---|

| Topoisomerase II Poisoning | Stabilizes the covalent complex between TOP2B and DNA, preventing re-ligation of DNA strands. [3] [4] | Generation of persistent double-strand breaks, triggering DNA damage response and cell death. [3] [4] |

| DNA Intercalation | Inserts its planar structure between DNA base pairs, causing helix unwinding and torsional stress. [3] [5] | Disruption of DNA replication and transcription; can contribute to TOP2 inhibition. [3] [5] |

| Reactive Oxygen Species (ROS) Generation | Undergoes redox cycling, producing superoxide radicals and other ROS. [4] [6] | Causes oxidative damage to DNA, proteins, and lipids; a key contributor to cardiotoxicity. [4] [6] |

| Histone Eviction / Chromatin Damage | DNA intercalation at active gene promoters increases torsional stress, leading to nucleosome disassembly. [3] [5] | Chromatin destabilization, exposing DNA to further damage; a distinct pathway from direct DNA breakage. [3] [5] |

Indirect DNA Polymerase Inhibition and Experimental Evidence

While not their primary mechanism, some anthracyclines can indirectly inhibit DNA polymerases. The following diagram illustrates how this occurs not through direct binding to the enzyme, but primarily through template destruction.

Pathways of DNA polymerase inhibition by anthracycline drugs, primarily via template damage. [7] [8]

A 1983 comparative study provides experimental insights into how some anthracycline derivatives inhibit DNA polymerases. The key quantitative findings are summarized below.

| Compound Tested | DNA Polymerase α (Ki, μM) | DNA Polymerase β (Ki, μM) | Proposed Mechanism of Inhibition |

|---|

| 4'-epiadriamycin | 9 | 30 | 1. Competition with the activated DNA template-primer. 2. Direct, reversible interaction with the polymerase enzyme. [8] | | THP-adriamycin | 5.5 | 22 | 1. Competition with the activated DNA template-primer. 2. Direct, reversible interaction with the polymerase enzyme. [8] |

Detailed Experimental Protocol for DNA Polymerase Inhibition

The study employed the following methodology to determine the mechanism of inhibition [8]:

- Enzyme Source: DNA polymerases α and β were purified from calf thymus.

- Reaction Conditions: Standard DNA polymerase assays were conducted, using activated DNA (which has single-stranded gaps with 3'-OH primers) as the template-primer.

- Inhibition Assay: The reaction mixture contained DNA, dNTPs (including [³H]-dTTP), and the enzyme. The inhibitors (4'-epiadriamycin or THP-adriamycin) were added at varying concentrations.

- Kinetic Analysis: The mode of inhibition was determined by analyzing plots of reaction velocity versus substrate concentration (activated DNA). A competitive inhibition pattern was observed when the inhibitor competed with activated DNA.

- Pre-incubation Experiments: To test for direct enzyme binding, the drug was pre-incubated with the DNA polymerase before adding the DNA substrate. Inhibition was reversed by adding an excess of activated DNA after pre-incubation, confirming a reversible interaction.

Suggestions for Further Research

Given the lack of specific data on this compound, here are potential paths for further investigation:

- Explore Broader Mechanisms: The anticancer efficacy of this compound is likely derived from the classic anthracycline mechanisms (Topoisomerase II poisoning, etc.) rather than specific polymerase inhibition. Focusing on these pathways may be more fruitful.

- Investigate Resistance Pathways: As noted in [2], this compound is a substrate for P-glycoprotein (P-gp). Research could focus on its role in multidrug resistance and potential combinations with P-gp inhibitors.

- Examine Close Analogues: Use the experimental protocols and data available for Daunorubicin and Doxorubicin as a starting point for hypothesizing and testing this compound's activity.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Design, synthesis, and in vitro and in vivo anti-drug ... [sciencedirect.com]

- 3. Doxorubicin—An Agent with Multiple Mechanisms of ... [pmc.ncbi.nlm.nih.gov]

- 4. A review of the pathophysiological mechanisms of ... - Nature [nature.com]

- 5. Doxorubicin, DNA torsion, and chromatin dynamics [sciencedirect.com]

- 6. Doxorubicin pathways: pharmacodynamics and adverse ... [pmc.ncbi.nlm.nih.gov]

- 7. DNA Polymerase Inhibitor - an overview [sciencedirect.com]

- 8. Mechanism of Inhibition of DNA Polymerases by 4 [pubmed.ncbi.nlm.nih.gov]

Mechanisms of Anthracycline and TOP2 Interaction

Doxorubicin, a classic anthracycline, exerts its anti-cancer effect primarily by acting as a TOP2 poison [1] [2]. This means it does not simply inhibit the enzyme's activity but stabilizes a transient, DNA-cleaved intermediate, leading to lethal DNA damage [3] [4]. The table below summarizes the key mechanisms by which doxorubicin and similar anthracyclines interact with TOP2 and other cellular components.

| Mechanism | Description | Key Functional Groups / Molecules Involved | Primary Outcome |

|---|---|---|---|

| Topoisomerase II Poisoning [3] [1] [4] | Intercalates into DNA and traps TOP2 in a covalent complex with DNA after creating a double-strand break, preventing DNA re-ligation. | Anthraquinone ring (intercalation), sugar moiety (interface disruption) [3] [1]. | Persistent DNA double-strand breaks, replication arrest, apoptosis. |

| DNA Intercalation [3] [4] [5] | Planar anthraquinone ring inserts between DNA base pairs, distorting the double helix. | Anthraquinone ring (B and C rings), daunosamine sugar [3]. | Inhibition of DNA and RNA synthesis, DNA structural distortion. |

| Oxidative Stress [3] [4] [2] | Enzyme-mediated reduction of the quinone moiety forms a semiquinone radical, which reacts with oxygen to generate reactive oxygen species (ROS). | Quinone moiety in ring C, oxidoreductases (e.g., NADPH cytochrome P450 reductase) [3] [4]. | Oxidative damage to DNA, proteins, and lipids; contributes to cardiotoxicity. |

| Chromatin Damage [3] [6] [7] | Intercalation introduces torsional stress, and the sugar moiety competes with histones for space in the nucleosome, leading to histone eviction. | Sugar moiety (daunosamine) [3]. | Nucleosome destabilization, altered transcription, DNA repair attenuation. |

Experimental Protocols for Studying TOP2 Interaction

To investigate these mechanisms in a research setting, several established biochemical and cellular assays are used. The following workflow outlines a multi-faceted approach to characterize TOP2 inhibition and its cellular consequences.

Experimental workflow for characterizing TOP2 interaction and cellular effects

Detailed Methodologies:

TOP2 DNA Decatenation Assay [1] [8]: This standard assay measures the enzyme's catalytic function. It uses kinetoplast DNA (kDNA), a catenated network, as a substrate. The reaction mixture containing TOP2 enzyme, ATP, and the drug inhibitor is incubated. Successful decatenation by active TOP2 releases individual minicircles, which are separated from kDNA by gel electrophoresis. Inhibition is quantified by the reduction in minicircle DNA formation [8].

DNA Cleavage Assay [1]: To distinguish between poisons and catalytic inhibitors, a cleavage assay is performed. A relaxed plasmid DNA is incubated with TOP2 and the drug. TOP2 poisons increase the formation of linear DNA (double-strand breaks), visible on a gel, while catalytic inhibitors prevent cleavage. The protein-linked DNA breaks can be detected by using a detergent like SDS to denature the enzyme and trap the complexes [1].

ATPase Inhibition Assay [8]: Since TOP2 is an ATP-dependent enzyme, its ATP hydrolysis activity can be monitored. This is often done using a colorimetric or coupled enzymatic assay that measures the release of inorganic phosphate (Pi) from ATP over time. A decrease in the rate of Pi release in the presence of a drug indicates catalytic inhibition [8].

Cellular Cytotoxicity and Protection Assays [8]: The protective effect of a catalytic inhibitor (e.g., against anthracycline cardiotoxicity) is tested in primary cells like neonatal rat ventricular cardiomyocytes (NVCM). Cells are pre-treated with the protective agent and then exposed to an anthracycline like doxorubicin. Cell viability is measured after 72-96 hours using assays like MTT or CellTiter-Glo [8]. DNA damage in cells can be quantified by immunofluorescence staining for markers like γH2AX or by COMET assay [7].

Frontiers in Targeting TOP2: Selectivity and Cardioprotection

A major challenge in using TOP2 poisons is their off-target toxicity, particularly cardiotoxicity mediated by the TOP2B isoform in heart cells [2] [8]. Recent research is focused on developing selective inhibitors to overcome this.

Isoform-Selective Catalytic Inhibition: A groundbreaking 2025 study described a new class of "obex" inhibitors that allosterically inhibit TOP2 by binding to a novel pocket in the ATPase domain [8]. Through rational drug design, they developed topobexin, a compound that exploits subtle differences between the TOP2A and TOP2B isoforms. Topobexin shows superior selectivity for TOP2B and has demonstrated potent cardioprotection against chronic anthracycline-induced cardiotoxicity in animal models, outperforming the current clinical agent dexrazoxane [8].

Advanced Formulations: To enhance efficacy and reduce toxicity, various doxorubicin formulations are in clinical use or trials. These include PEGylated liposomes (e.g., Doxil), non-PEGylated liposomes (Myocet), and polymer-drug conjugates, which improve pharmacokinetics and promote drug accumulation in tumors via the Enhanced Permeation and Retention (EPR) effect [3] [9].

References

- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doxorubicin pathways: pharmacodynamics and adverse ... [pmc.ncbi.nlm.nih.gov]

- 3. Recent doxorubicin-conjugates in cancer drug delivery [sciencedirect.com]

- 4. Doxorubicin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Doxorubicin - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 6. Doxorubicin, DNA torsion, and chromatin dynamics [sciencedirect.com]

- 7. Doxorubicin induces an extensive transcriptional and ... [nature.com]

- 8. Topobexin targets the Topoisomerase II ATPase domain ... [nature.com]

- 9. Recent Advances in Doxorubicin Formulation to Enhance ... [pmc.ncbi.nlm.nih.gov]

Doxorubicin Pharmacokinetics: A Reference Framework

The following table summarizes the key pharmacokinetic parameters of Doxorubicin, which are highly relevant for understanding Zorubicin [1].

| Parameter | Value / Description | Notes / Significance |

|---|---|---|

| Volume of Distribution (Vd) | 809 - 1214 L/m² | Large Vd indicates extensive tissue distribution beyond the plasma compartment [1]. |

| Protein Binding | ~75% (Doxorubicin & Doxorubicinol) | Binding is independent of plasma concentration up to 1.1 µg/mL [1]. |

| Metabolism | Primarily hepatic. Major pathways: two-electron reduction to Doxorubicinol; one-electron reduction to a semiquinone radical (generates ROS); deglycosidation (minor pathway) [1]. | Enzymes involved include carbonyl reductases and aldoketo reductases. The one-electron reduction pathway is strongly linked to cardiotoxicity [1]. |

| Key Metabolite | Doxorubicinol (via two-electron reduction) | Doxorubicinol is active and has been investigated for its role in cardiotoxicity [2]. |

| Excretion | Primarily biliary and fecal; ~50% of dose eliminated unchanged [1]. | Requires caution in patients with hepatic impairment. |

| Tissue Distribution | Widely distributed; liposomal formulations can significantly alter distribution, reducing heart accumulation [3]. |

Experimental Protocols for Pharmacokinetic Studies

Based on the search results, here are methodologies used in key studies investigating Doxorubicin and its metabolites, which can inform this compound research.

In Vivo Pharmacokinetics and Tissue Distribution in Rats [2]

- Objective: To determine the heart distribution of Doxorubicin and its metabolite, Doxorubicinol.

- Methodology: Rats were administered Doxorubicin. At predetermined time points, plasma and heart tissues were collected. The concentrations of Doxorubicin and Doxorubicinol in these samples were quantified using validated analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC).

- Key Finding: The concentration of Doxorubicin in heart tissue was found to be higher than that of Doxorubicinol [2].

In Vitro Cardiotoxicity and Cellular Uptake [2]

- Objective: To compare the cytotoxicity and cellular permeability of Doxorubicin versus Doxorubicinol at concentrations relevant to in vivo levels.

- Cell Line: H9c2 cardiomyocytes (a rat myoblast cell line).

- Viability Assay: Real-time cell viability was monitored using the xCelligence system, which measures electrical impedance.

- Uptake Measurement: Intracellular and extracellular concentrations of Doxorubicin and Doxorubicinol were determined to assess membrane permeability.

- Key Finding: Doxorubicin demonstrated higher intracellular concentration and greater cytotoxicity in H9c2 cells compared to Doxorubicinol [2].

Liposomal Formulation Pharmacokinetics [3]

- Objective: To evaluate the impact of liposomal encapsulation on the pharmacokinetics and tissue distribution of Doxorubicin.

- Methodology: BALB/c mice were intravenously injected with free Doxorubicin or Doxorubicin encapsulated in different liposomal formulations (e.g., PG-PC-Chol vs. HPI-HPC-Chol). Plasma and tissues (e.g., liver, heart) were collected over time to measure drug concentrations.

- Key Finding: Liposomal formulations, particularly those designed for long circulation (e.g., HPI-HPC-Chol), prolonged plasma clearance and reduced drug accumulation in the heart [3].

Pharmacokinetic Pathways and Relationships

The diagram below illustrates the core ADME (Absorption, Distribution, Metabolism, Excretion) processes of anthracycline drugs like Doxorubicin, which provides a model for understanding this compound.

Anthracycline ADME Pathway

A Guide for this compound-Specific Research

The information presented for Doxorubicin offers a critical roadmap for this compound investigation. Key areas to explore would be:

- Structural Similarity: this compound is a derivative of Doxorubicin. Its specific structural modifications are intended to alter its pharmacokinetic profile and therapeutic index.

- Metabolic Pathway Comparison: The metabolism of this compound may share pathways with Doxorubicin (e.g., reduction to an alcohol metabolite), but the rates and primary metabolites will differ and must be characterized.

- Toxicity Profile: A primary reason for developing new anthracyclines is to mitigate the dose-limiting cardiotoxicity associated with Doxorubicin. Research should specifically assess if this compound's metabolism generates fewer reactive oxygen species or cardiotoxic metabolites.

References

Zorubicin: Key Identifiers and Classification

The table below summarizes the core identifying information for Zorubicin from the DrugBank database [1].

| Property | Description |

|---|---|

| Generic Name | This compound |

| DrugBank Accession Number | DB11618 |

| Status | Experimental |

| Chemical Formula | C₃₄H₃₅N₃O₁₀ |

| Average Molecular Weight | 645.665 g/mol |

| ATC Code | L01DB05 |

| Drug Class | Anthracycline |

Information Limitations and Research Context

- Limited Available Data: The database entries for this compound contain numerous "Not Available" fields for critical information, including its specific mechanism of action, pharmacodynamics, indications, routes of elimination, and adverse effects [1].

- Established Drug Class, Little Specifics: this compound is confirmed as a member of the anthracycline class, which has historically been effective in chemotherapy [1]. However, no specific data on this compound's efficacy or safety profile was available in the search results.

To help frame potential research directions, the diagram below illustrates the common mechanisms of action and resistance for well-known anthracyclines like Doxorubicin, as this compound likely shares some of these pathways [2] [3] [4].

Potential mechanisms and resistance profiles of anthracycline drugs, based on data from doxorubicin [2] [5] [3].

Suggestions for Further Research

Given the scarcity of information, you may need to explore more specialized avenues:

- Scientific Literature Databases: Conduct a deep search on platforms like PubMed, Google Scholar, or Scopus using the keywords "this compound" along with its CAS numbers (54083-22-6 for the base, 36508-71-1 for the hydrochloride salt) [1].

- Clinical Trials Registries: Check global registries such as ClinicalTrials.gov to see if any past or ongoing clinical studies involved this compound.

- Patent Literature: Searching chemical and pharmaceutical patents may yield technical information about its synthesis and early biological testing.

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. Doxorubicin pathways: pharmacodynamics and adverse ... [pmc.ncbi.nlm.nih.gov]

- 3. Doxorubicin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Doxorubicin—An Agent with Multiple Mechanisms of ... [pmc.ncbi.nlm.nih.gov]

- 5. Predictive and Prognostic Relevance of ABC Transporters for ... [pmc.ncbi.nlm.nih.gov]

Application Notes: Zorubicin Reconstitution and Stability Profiling

Introduction and Stability Challenges

Zorubicin is an anthracycline chemotherapeutic agent. Its utility in continuous intravenous infusion is critically limited by its physical and chemical instability upon reconstitution and dilution. The primary degradation pathway involves rapid conversion to daunorubicin, a known cardiotoxic metabolite. This degradation is influenced by multiple factors, including concentration, diluent pH, and storage conditions. Therefore, meticulous attention to reconstitution protocols and stability timelines is paramount to ensure product integrity and patient safety. The following notes synthesize available experimental data to outline critical handling parameters. [1]

Summary of Stability Data

The following table consolidates the quantitative stability findings for this compound hydrochloride under various conditions. The data is derived from stability studies conducted in PVC infusion bags. [1]

Table 1: this compound Stability in Intravenous Fluids (Stored at 4°C in the Dark) [1]

| Concentration (µg/ml) | Intravenous Fluid | Stability Duration | Key Findings & Notes |

|---|---|---|---|

| 250 | 0.9% Sodium Chloride Injection | Highly Unstable | Substantial degradation observed; not recommended. |

| 250 | 5% Dextrose Injection | Highly Unstable | Substantial degradation observed; not recommended. |

| 1000 | 0.9% Sodium Chloride Injection | 6 hours | More stable than in dextrose; preferred diluent at this concentration. |

| 1000 | 5% Dextrose Injection | 4 hours | Less stable than in saline; avoid for infusions over 4 hours. |

| 600 | Not Specified (Simulated Infusion) | 1 hour | Stable during the simulated infusion process itself. |

Detailed Experimental Protocols

The data presented is based on published methodologies for assessing drug stability and compatibility. Below is a detailed protocol that can be adopted for such characterizations.

3.1. Protocol for Stability and Compatibility Testing in PVC Bags

1. Objective: To determine the chemical stability and compatibility of this compound hydrochloride in different intravenous fluids stored in PVC infusion bags under refrigerated conditions.

2. Materials:

- Drug Substance: this compound hydrochloride (commercial product, e.g., Rubidazone).

- Diluents: 0.9% Sodium Chloride Injection (0.9% NaCl), 5% Dextrose Injection.

- Containers: Polyvinyl Chloride (PVC) infusion bags.

- Equipment: High-Performance Liquid Chromatography (HPLC) system with ultraviolet (UV) detection, calibrated pH meter, refrigerated storage chamber (4°C).

3. Experimental Procedure:

- Reconstitution & Dilution: Reconstitute the commercial this compound product according to the manufacturer's instructions. Then, aseptically dilute the solution to the target concentrations (e.g., 250 µg/mL, 600 µg/mL, and 1000 µg/mL) in both 0.9% NaCl and 5% Dextrose in PVC bags. [1]

- Storage Conditions: Store the prepared admixtures in the dark at a refrigerated temperature (4°C). This low temperature is used to slow degradation and better characterize the stability profile.

- Sampling and Analysis: Withdraw samples from the admixtures at predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours).

- Analyze samples using a stability-indicating HPLC-UV method. This method must be validated to separate and quantify this compound from its degradation products, particularly daunorubicin.

- Record the pH of each admixture at the initial time point and at each interval.

- Acceptance Criteria: Chemical stability is defined as the retention of not less than 90% of the initial this compound concentration. The formation of degradation products should be monitored and quantified. [1]

4. Data Interpretation:

- The time point at which the concentration falls below 90% of the initial label claim is considered the safe-use period or stability time.

- Compare the degradation rates and the formation of daunorubicin across different diluents and concentrations.

Critical Recommendations and Workflow

Based on the experimental data, the following workflow and recommendations are proposed for handling this compound. Please note that these are based on a single, dated study and must be verified with current manufacturer guidance before any clinical application.

Diagram 1: this compound reconstitution and stability decision workflow.

- Diluent Selection: For the highest stability, 0.9% Sodium Chloride is the preferred diluent over 5% Dextrose. The superior stability in saline is attributed to a more favorable pH, as a decrease in pH adversely affects this compound stability. [1]

- Concentration Consideration: Use a concentration of 1000 µg/mL for preparation. Lower concentrations (e.g., 250 µg/mL) have been shown to be highly unstable and should be avoided. [1]

- Storage and Handling:

- Admixtures must be stored at 2-8°C and protected from light until use.

- The chemical stability is time-critical. Once prepared, the 1000 µg/mL admixture in saline should be used within 6 hours, and within 4 hours if prepared in dextrose.

- While a 1-hour simulated infusion was shown to be stable, the entire process from reconstitution to the end of infusion must fall within the stability window of the chosen diluent and concentration. [1]

- Critical Safety Note: The primary degradation product is daunorubicin, which is known to be more cardiotoxic than the parent drug. This makes adherence to stability protocols not just a matter of efficacy, but of critical patient safety. [1]

Conclusion and Research Gaps

Available data highlights the inherent instability of this compound in common intravenous fluids and underscores the need for strict adherence to defined concentration, diluent, and time parameters to minimize the formation of toxic degradants. The recommended protocol, using 1000 µg/mL in 0.9% Sodium Chloride and a 6-hour use window at 4°C, is derived from the best available evidence.

However, it is crucial to note that the foundational study for these notes was published in 1996. A comprehensive, modern application note for this compound would require up-to-date stability studies, including:

- Stability at room temperature.

- Compatibility with modern non-PVC infusion systems.

- Validation of stability-indicating assays with modern instrumentation.

- Official guidance from pharmaceutical manufacturers or regulatory bodies.

References

Doxorubicin Application Notes & Experimental Protocols

This section provides a framework for key experiments, adapting established methodologies from doxorubicin research [1] [2] [3].

Cytotoxicity Assessment (MTT Assay)

This protocol measures cell viability after treatment with the test compound [1] [2].

- Objective: To determine the IC₅₀ of the compound against target cancer cell lines.

- Materials:

- Cancer cell lines (e.g., MCF-7, HeLa)

- Complete cell culture medium

- Test compound (e.g., stock solution at 600 µg/mL)

- Sterile phosphate-buffered saline (PBS)

- 96-well tissue culture plates

- MTT reagent

- Dimethyl sulfoxide (DMSO)

- Microplate reader

- Procedure:

- Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

- Prepare treatment dilutions of the compound in culture medium to create a concentration gradient (e.g., from 0.1 to 100 µg/mL) from the stock solution.

- Treat cells by replacing the medium with the compound dilutions. Include wells with medium only (blank) and cells with vehicle only (control).

- Incubate for 24-72 hours.

- Add MTT reagent and incubate for 2-4 hours.

- Carefully remove the medium, dissolve the formed formazan crystals in DMSO, and agitate the plate.

- Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate cell viability and determine the IC₅₀ value using non-linear regression analysis.

Analysis of Apoptotic Pathways (Western Blot)

This protocol detects key proteins involved in programmed cell death [2] [4].

- Objective: To evaluate the activation of apoptosis via caspase-3 and PARP cleavage.

- Materials:

- Treated and untreated control cells

- RIPA lysis buffer with protease inhibitors

- BCA protein assay kit

- SDS-PAGE gels, nitrocellulose/PVDF membranes

- Antibodies: anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin

- Chemiluminescence detection system

- Procedure:

- Lyse cells after treatment to extract total protein.

- Quantify protein concentration using the BCA assay.

- Separate proteins by SDS-PAGE and transfer to a membrane.

- Block the membrane to prevent non-specific binding.

- Incubate with primary antibodies overnight at 4°C.

- Incubate with HRP-conjugated secondary antibodies.

- Visualize protein bands using a chemiluminescence substrate and imaging system.

- Data Analysis: The appearance of cleaved caspase-3 and cleaved PARP bands indicates the induction of apoptosis.

Intracellular Reactive Oxygen Species (ROS) Detection

This protocol measures oxidative stress, a key mechanism of anthracycline toxicity [2] [3].

- Objective: To quantify ROS generation in cells post-treatment.

- Materials:

- Cell-permeable fluorescent dye (e.g., DCFH-DA)

- Fluorescence microplate reader or flow cytometer

- Procedure:

- Treat cells in a plate or flask as described in the cytotoxicity assay.

- Load cells with DCFH-DA by incubating for 30-60 minutes.

- Wash cells with PBS to remove excess dye.

- Measure fluorescence intensity (Ex/Em = 485/535 nm) immediately using a plate reader or analyze cell populations via flow cytometry.

- Data Analysis: An increase in fluorescence intensity in treated cells relative to the control indicates elevated ROS levels.

Quantitative Data Summary

The following tables summarize critical quantitative data for Doxorubicin, which can serve as a reference for expected parameters.

Table 1: Clinical Dosing and Pharmacokinetic Profile of Doxorubicin [1] [3] [5]

| Parameter | Value or Range | Notes / Conditions |

|---|---|---|

| Standard IV Dose | 60-75 mg/m² | Single agent, every 21 days |

| Weekly Dose | 20 mg/m² | Lower cardiotoxicity risk |

| Max Cumulative Dose | 400-550 mg/m² | Lifetime limit to avoid cardiomyopathy |

| Stock Solution Conc. | 2 mg/mL | As commercially available |

| Half-life (Terminal) | 20 - 48 hours | Multiphasic disposition |

| Protein Binding | 74 - 76% | Independent of plasma concentration |

| Primary Route of Elimination | Hepatobiliary | ~40% in bile over 5 days |

Table 2: Key Toxicity Profiles and Management Strategies [1] [3] [6]

| Toxicity Type | Incidence / Risk Factors | Monitoring & Management |

|---|---|---|

| Cardiotoxicity (Chronic) | 1-2% at 300 mg/m², up to 20% at 500 mg/m² | Baseline and periodic echocardiogram or MUGA scan; use of dexrazoxane |

| Myelosuppression | Predominant, dose-limiting | Monitor CBC with differential; use of growth factors (G-CSF) |

| Secondary Leukemia | Increased with high cumulative doses, combination therapy | Long-term follow-up |

| Extravasation Injury | Severe local tissue necrosis/ulceration | Ensure secure IV access; slow infusion via running IV |

| Nausea & Vomiting | Common | Pre-medication with antiemetics |

Signaling Pathways and Experimental Workflow

The diagrams below, generated using Graphviz, illustrate the core mechanisms of action and a proposed experimental workflow.

Diagram 1: Proposed Mechanisms of Action & Toxicity

This diagram stylizes the primary mechanisms by which anthracyclines like doxorubicin exert anticancer effects and cause cardiotoxicity, highlighting the different pathways involved in each process [2].

Diagram 2: Proposed Experimental Workflow for Compound Characterization

This flowchart outlines a logical sequence of experiments for characterizing a new chemotherapeutic agent's properties, from basic viability screening to in-depth mechanistic studies.

Critical Safety and Handling Protocols

Safe handling is paramount due to the toxic nature of these compounds [1] [3] [6].

- Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety goggles when handling the drug or patient samples. Use a closed-system transfer device for reconstitution and aspiration.

- Waste Disposal: All materials that come into contact with the drug (vials, gloves, IV tubing) must be disposed of as hazardous cytotoxic waste.

- Extravasation Management: Administer via a slow intravenous infusion (over 3-10 minutes) into the tubing of a freely running IV. If extravasation is suspected, stop administration immediately and follow institutional protocols.

- Cardiac Monitoring: Conduct baseline and periodic cardiac function monitoring (echocardiogram or MUGA scan) for all patients. The drug should be discontinued at the first sign of a significant decline in left ventricular ejection fraction.

Reference List

These references formed the basis for the application notes and data presented.

- National Center for Biotechnology Information (NCBI). Doxorubicin - StatPearls. Retrieved from [Link] [1].

- PharmGKB. Doxorubicin pathways: pharmacodynamics and adverse effects. Retrieved from [Link] [2].

- U.S. National Library of Medicine, DailyMed. Doxorubicin Hydrochloride Injection USP - FDA Label. Retrieved from [Link] [3].

- Mayo Clinic. Doxorubicin (Intravenous Route) - Side effects & uses. Retrieved from [Link] [6].

- electronic Medicines Compendium (eMC). Doxorubicin Solution for Injection - SMPC. Retrieved from [Link] [5].

References

- 1. Doxorubicin - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Doxorubicin pathways: pharmacodynamics and adverse ... [pmc.ncbi.nlm.nih.gov]

- 3. Doxorubicin Hydrochloride Injection USP [dailymed.nlm.nih.gov]

- 4. Signaling pathways activated by daunorubicin [pubmed.ncbi.nlm.nih.gov]

- 5. Doxorubicin Solution for Injection [medicines.org.uk]

- 6. Doxorubicin (intravenous route) - Side effects & uses [mayoclinic.org]

Application Note: Stability-Indicating HPLC Method for Anthracycline Analysis

1. Introduction Stability-indicating methods are essential for assessing the quality, safety, and efficacy of pharmaceutical products throughout their shelf life. For potent chemotherapeutic agents like anthracyclines, understanding and monitoring degradation behavior is critical due to the potential toxicity of degradation products. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the analysis of anthracyclines in bulk substance and pharmaceutical formulations. The method is based on current research into doxorubicin degradation and has been adapted to guide the analysis of related compounds like Zorubicin [1] [2].

2. Key Method Parameters and Experimental Design A summary of the core chromatographic conditions, consolidated from recent studies, is provided in the table below. This serves as a starting point for method development.

Table 1: Chromatographic Conditions for Anthracycline Analysis

| Parameter | Specification | Rationale & Notes |

|---|---|---|

| Column | C18 (e.g., 150-250 mm x 4.6 mm, 5 µm) | Standard reverse-phase column for small molecules [2] [3]. |

| Mobile Phase | Phosphate Buffer (pH ~5.8) : Acetonitrile (55:45, v/v) [2] | The slightly acidic buffer improves peak shape and is compatible with silica-based columns. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV-Vis at 281 nm [2] or Fluorescence (Ex: 480 nm, Em: 550 nm) [3] | Fluorescence offers higher sensitivity and selectivity for inherently fluorescent anthracyclines. |

| Injection Volume | 10-20 µL | Typical for standard HPLC systems. |

| Column Temperature | Ambient (~25°C) | Controlled temperature (e.g., 35°C) can also be used to improve reproducibility [4]. |

| Sample Solvent | Mobile Phase | Ensures compatibility and prevents peak distortion. |

3. Detailed Experimental Protocol

3.1. Materials and Reagents

- API: Doxorubicin HCl or this compound standard.

- Chemicals: HPLC-grade water, acetonitrile, and methanol. Potassium dihydrogen orthophosphate and orthophosphoric acid for buffer preparation.

- Equipment: HPLC system with quaternary pump, auto-sampler, column oven, and UV-Vis or fluorescence detector. Data acquisition software.

3.2. Mobile Phase and Sample Preparation

- Buffer Preparation: Dissolve approximately 1.6 g of Potassium Dihydrogen Orthophosphate in 1000 mL of HPLC water. Adjust the pH to 5.8 using a dilute solution of orthophosphoric acid or sodium hydroxide. Filter the buffer through a 0.45 µm or 0.22 µm membrane filter under vacuum.

- Mobile Phase Preparation: Mix the prepared buffer and HPLC-grade acetonitrile in a 55:45 (v/v) ratio. Degas the mobile phase by sonication for 10-15 minutes before use.

- Standard Solution: Accurately weigh about 10 mg of the drug standard and transfer to a 10 mL volumetric flask. Dissolve and make up to volume with mobile phase to obtain a primary stock solution of 1 mg/mL. Further dilute to obtain working standard solutions as needed (e.g., 100 µg/mL) [2].

- Sample Solution: For formulated products (e.g., lyophilized powder or solution), weigh an amount equivalent to 10 mg of the API. Dissolve in mobile phase, sonicate if necessary, and make up to volume in a 10 mL volumetric flask. Filter through a 0.45 µm syringe filter prior to injection.

3.3. Chromatographic Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes at the set flow rate.

- Inject a blank (mobile phase) to confirm a clean baseline.

- Perform multiple injections (n=5 or 6) of the standard solution to ensure system suitability. The %RSD for peak area and retention time should be ≤ 2.0%.

- Inject the sample solutions and record the chromatograms.

4. Forced Degradation (Stress Testing) Studies Forced degradation studies are mandatory to demonstrate the stability-indicating nature of the method [1] [2].

- Acid Degradation: Treat 1 mL of stock solution (1 mg/mL) with 1 mL of 0.1 N HCl. Let it stand at room temperature for 1-3 hours. Neutralize with 1 mL of 0.1 N NaOH and dilute with mobile phase before analysis.

- Alkali Degradation: Treat 1 mL of stock solution with 1 mL of 0.1 N NaOH. Let it stand at room temperature for 1-3 hours. Neutralize with 1 mL of 0.1 N HCl and dilute with mobile phase.

- Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 3% Hydrogen Peroxide (H₂O₂). Let it stand at room temperature for 1-3 hours. Dilute with mobile phase before analysis.

- Thermal Degradation: Expose the solid API to dry heat at 80°C for 3-24 hours. Prepare the sample solution from the stressed solid.

- Photolytic Degradation: Expose the solid API and/or solution to UV light (e.g., 365 nm) for 24-72 hours in a photostability chamber.

4.1. Degradation Profile and Kinetics A major thermal degradation product with an m/z of 530 has been identified in doxorubicin studies and detected in expired formulations, highlighting the importance of such analyses [1]. The workflow below outlines the logical sequence of the forced degradation study.

5. Method Validation The method should be validated as per ICH Q2(R1) guidelines. Table 2: Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Protocol | Acceptance Criteria | | :--- | :--- | :--- | | Specificity | Inject blank, standard, and stressed samples. No interference from excipients or degradation products. Resolution between drug peak and nearest degradation peak > 2.0 [2]. | | Linearity | Analyze minimum of 5 concentrations (e.g., 50-150% of target concentration). Correlation coefficient (R²) > 0.995 [2]. | | Accuracy (Recovery) | Spike excipients with drug at 80%, 100%, and 120% levels. Average recovery should be 98-102% [2]. | | Precision | Repeatability: Six replicate injections of a homogeneous sample. %RSD ≤ 2.0%. Intermediate Precision: Perform on a different day by a different analyst. %RSD ≤ 2.0% [2]. | | Robustness | Deliberate, small changes in flow rate (±0.1 mL/min), mobile phase ratio (±2%), and pH (±0.2). System suitability parameters should still be met [2]. | | LOD/LOQ | Based on Signal-to-Noise ratio. LOD (S/N ~3:1), LOQ (S/N ~10:1). For doxorubicin, LOQ can be as low as 5 ng/mL with fluorescence detection [3]. |

6. Applications and In Vitro Toxicity of Degradants This method is not only vital for quality control but also for safety assessment. Recent studies on doxorubicin have used such stability-indicating methods to identify major degradation products like 7-deoxydehydrodoxorubicinone (from acid hydrolysis) and a major thermal degradant (m/z 530). Crucially, in vitro toxicity assessments revealed that samples containing these thermal degradation products retained cytotoxic effects on mononuclear cells, underscoring the importance of monitoring degradation in pharmaceutical products [1].

References

- 1. Doxorubicin Stability-indicating Method and its Main ... [pubmed.ncbi.nlm.nih.gov]

- 2. Stability indicating method development and validation for ... [slideshare.net]

- 3. HPLC Method Development for Quantification of ... [mdpi.com]

- 4. Validated HPLC-UV Method for Simultaneous Estimation of ... [pmc.ncbi.nlm.nih.gov]

Zorubicin Stability Data in Intravenous Fluids at 4°C

The following table summarizes quantitative stability data for zorubicin stored in PVC infusion bags under refrigeration (4°C) and in the dark [1].

| Concentration (µg/ml) | Diluent | Stability Duration at 4°C | Key Degradation Product |

|---|---|---|---|

| 250 | 0.9% Sodium Chloride Injection (0.9% NaCl) | Highly unstable (substantial loss in 24h) | Daunorubicin |

| 250 | 5% Dextrose Injection | Highly unstable (substantial loss in 24h) | Daunorubicin |

| 1000 | 0.9% Sodium Chloride Injection (0.9% NaCl) | 6 hours | Daunorubicin |

| 1000 | 5% Dextrose Injection | 4 hours | Daunorubicin |

Critical Findings: The study established that this compound stability is concentration-dependent and pH-sensitive. A higher concentration (1000 µg/ml) in 0.9% NaCl provides the best stability window. A decrease in pH adversely affects stability, making 5% dextrose a less stable diluent. The primary degradation pathway is conversion to daunorubicin, a compound with known cardiotoxic properties [1].

Experimental Protocol: Stability and Compatibility Testing

This protocol outlines the methodology for determining the stability of this compound in intravenous admixtures, based on the referenced study [1].

Aim

To assess the chemical stability of this compound hydrochloride over time in different intravenous fluids and containers under refrigerated storage conditions.

Materials and Equipment

- Drug Substance: this compound (commercial product, e.g., Rubidazone).

- Diluents: 0.9% Sodium Chloride Injection (0.9% NaCl), 5% Dextrose Injection.

- Containers: Polyvinyl Chloride (PVC) Infusion Bags.

- Equipment: High-Performance Liquid Chromatography (HPLC) system with Ultraviolet (UV) detection, analytical balance, refrigerator.

- Glassware: Volumetric flasks, pipettes.

Methodology

3.1. Preparation of Admixtures

- Reconstitute and dilute this compound to the target concentrations (e.g., 250 µg/ml and 1000 µg/ml) in both 0.9% NaCl and 5% Dextrose injection solutions [1].

- Aseptically transfer the admixtures into PVC infusion bags.

3.2. Storage and Sampling

- Store the prepared bags in the dark at a refrigerated temperature of 4°C.

- Withdraw samples from the admixtures at predetermined time intervals (e.g., time zero, then hourly) for analysis.

3.3. Stability-Indicating Assay

- Analyze the samples using a validated, stability-indicating HPLC-UV method.

- Chromatographic Conditions (Example): The method must be able to separate and quantify this compound from its major degradation product, daunorubicin.

- Data Analysis: Monitor the percentage of the initial this compound concentration remaining over time. A drop below 90-95% of the initial concentration is typically considered indicative of significant degradation.

Experimental Workflow and Degradation Pathway

The following diagrams illustrate the experimental workflow and the critical stability concern identified in the study.

Application Notes & Recommendations for Researchers

- Prioritize 0.9% NaCl as Diluent: For any experimental protocol requiring this compound in solution, 0.9% Sodium Chloride is the recommended diluent over 5% Dextrose due to its superior stabilizing effect, attributed to a more favorable pH [1].

- Use High Concentration Solutions: When preparing stock or infusion solutions, use the highest practicable concentration (e.g., 1000 µg/ml) to maximize chemical stability during short-term storage [1].

- Strictly Control Storage Time: Admixtures in 0.9% NaCl at 1000 µg/ml should be used within 6 hours of preparation when stored at 4°C. For 5% Dextrose admixtures at the same concentration, this window reduces to 4 hours. Do not store diluted solutions for extended periods [1].

- Mandatory Stability-Indicating Assay: Routine quality control during development must employ a stability-indicating method (e.g., HPLC-UV) that can specifically detect and quantify the formation of daunorubicin, ensuring accurate assessment of drug integrity [1].

- Monitor for Degradation: Be aware that degradation not only reduces the potency of the active pharmaceutical ingredient but also introduces a known cardiotoxin (daunorubicin), which could confound preclinical safety and efficacy results [1].

References

Mechanism of Action: How Zorubicin Inhibits CYP2J2

CYP2J2 is a cytochrome P450 enzyme highly expressed in human cardiomyocytes. Its primary beneficial role is to metabolize arachidonic acid (AA) into four regioisomers of epoxyeicosatrienoic acids (EETs), which are known to be cardioprotective [1] [2]. They help protect cardiomyocyte function through effects like vasodilation and anti-inflammation [1].

The proposed mechanism for anthracycline-induced cardiotoxicity, which includes zorubicin, involves the inhibition of CYP2J2, leading to a reduction in the production of these protective EETs [1] [2]. Here is a visual summary of this pathway:

Quantitative Binding and Inhibition Data

The following tables summarize key experimental findings for this compound and other related anthracycline derivatives. The data is derived from fluorescence polarization (FP) binding studies and AA metabolism inhibition assays [1] [2].

Table 1: Binding Affinity of Anthracyclines to CYP2J2 (Fluorescence Polarization)

| Anthracycline Derivative | Kd (μM) | Relative Binding Affinity |

|---|---|---|

| Aclarubicin (ACL) | ~1.0 | Strongest |

| This compound (ZOR) | ~2.5 | Intermediate |

| Doxorubicin (DOX) | ~6.0 | Weaker |

| 5-Iminodaunorubicin (5-IDN) | ~9.0 | Weakest |

Table 2: Inhibition of CYP2J2-mediated AA Metabolism

| Anthracycline Derivative | IC50 (μM) | Potency of Inhibition | Alters EET Regioisomer Ratio? |

|---|---|---|---|

| Doxorubicin (DOX) | ~15.0 | Moderate | Yes |

| This compound (ZOR) | ~20.0 | Moderate | No |

| 5-Iminodaunorubicin (5-IDN) | ~40.0 | Weak | No |

Detailed Experimental Protocols

Below are the core methodologies used in the studies to determine the binding and inhibitory effects of this compound on CYP2J2.

Fluorescence Polarization (FP) Binding Assay

This protocol assesses the direct binding interaction between this compound and CYP2J2.

- Principle: The increase in fluorescence anisotropy (polarization) of a fluorescent ligand is measured as it binds to a larger protein, indicating binding.

- Materials:

- Purified, recombinant CYP2J2 protein [2].

- This compound (from the National Cancer Institute or commercial suppliers like Cayman Chemical) [1] [3].

- Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 7.4, with 0.1% cholate to maintain protein monodispersity [2].

- Equipment: A spectrofluorometer capable of polarization measurements (e.g., ISS K2 fluorimeter).

- Procedure:

- Prepare a 1 μM solution of this compound in the assay buffer.

- Set the fluorometer with an excitation wavelength of 480 nm and an emission wavelength of 590-595 nm. Use a 594-nm cut-off filter for polarization measurements.

- Titrate purified CYP2J2 (0–40 μM) into the this compound solution.

- After each addition, incubate the mixture for a short period at 37°C and then record the fluorescence polarization value.

- Plot the change in polarization (ΔmP) versus the concentration of CYP2J2.

- Fit the binding curve to determine the dissociation constant (Kd) using appropriate software for a one-site binding model [1] [2].

AA Metabolism Inhibition Assay

This protocol evaluates how this compound inhibits the functional metabolism of AA by CYP2J2.

- Principle: The production of EET metabolites from AA by CYP2J2 is quantified in the presence of increasing concentrations of this compound.

- Materials:

- Reconstituted CYP2J2 system: CYP2J2 and Cytochrome P450 Reductase (CPR), each at 0.6 μM, reconstituted in a 20% POPS (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) lipid system [2].

- Substrate: Arachidonic Acid (AA).

- Cofactor: NADPH (6 mM final concentration).

- Reaction Buffer: 0.5 mL of 0.1 M Potassium Phosphate buffer, pH 7.4.

- ROS Scavengers: Superoxide Dismutase (10 U/mL) and Catalase (10 U/mL) to isolate CYP-mediated effects from ROS-mediated effects [2].

- Procedure:

- Pre-incubate the reconstituted CYP2J2/CPR system with a fixed concentration of AA (e.g., 100 μM) and varying concentrations of this compound (0–50 μM) in reaction buffer with ROS scavengers for 10 minutes at 37°C.

- Initiate the enzymatic reaction by adding NADPH.

- Allow the reaction to proceed for 5 minutes (ensure linearity of metabolite production within this time).

- Terminate the reaction with 100 μL of acetic acid.

- Extract the metabolites (EETs and HETEs) and analyze them using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2].

- Quantify the total EETs produced and plot the metabolite formation rate against the this compound concentration.

- Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the CYP2J2 activity [2].

The workflow for the key functional assay is outlined below:

Key Research Implications

- Mechanistic Insight: Unlike doxorubicin, whose metabolite 7-de-aDOX can alter the ratio of cardioprotective EET regioisomers, this compound inhibits overall EET production without significantly changing the regioisomer profile [2]. This suggests a different binding interaction within the enzyme's active site.

- Role in Drug Design: The data indicates that cardiotoxicity may involve multiple mechanisms. Even though this compound can produce reactive oxygen species (ROS) like doxorubicin, it is considered less cardiotoxic. Its ability to inhibit CYP2J2 without altering EET regioselectivity provides a valuable distinction for understanding the structure-activity relationships of anthracyclines [1] [2]. This knowledge aids in designing new derivatives with lower cardiotoxic potential.

Experimental Design Considerations

When replicating or building upon these protocols, consider the following:

- System Configuration: The use of a lipid-reconstituted system (20% POPS) is crucial for maintaining the functional integrity of CYP2J2 [2].

- Control for ROS: Including ROS scavengers (SOD and Catalase) is necessary to rule out confounding effects from ROS generation during the assay [2].

- Metabolite Identification: LC-MS/MS is the preferred method for its sensitivity and specificity in distinguishing and quantifying the four different EET regioisomers [1] [2].

References

Comprehensive Application Notes and Protocols: Zorubicin Fluorescence Polarization Binding Studies for Drug Development

Introduction to Fluorescence Polarization Principles

Fluorescence polarization (FP) is a powerful homogeneous technique that enables real-time monitoring of molecular interactions without separation steps, making it particularly valuable for studying drug-target binding. The fundamental principle of FP relies on the measurement of rotational diffusion of molecules in solution. When a fluorescent molecule is excited with polarized light, it emits light that retains polarization if it remains stationary during the fluorescence lifetime. However, if the molecule rotates rapidly between excitation and emission, the emitted light becomes depolarized. The anisotropy value directly correlates with the size of the molecule, where larger molecular complexes rotate more slowly and maintain higher polarization compared to smaller, rapidly rotating molecules.

The theoretical foundation of FP makes it exceptionally suitable for studying the binding of Zorubicin and related anthracyclines to various biological targets. Doxorubicin, which shares structural similarities with this compound, exhibits intrinsic fluorescence with excitation and emission maxima at approximately 488 nm and 595 nm respectively, making it compatible with standard FP instrumentation [1]. This intrinsic fluorescence eliminates the need for chemical modification that could alter binding properties. The FP technique is particularly valuable in drug discovery applications for determining binding constants, characterizing binding mechanisms, and performing competitive binding assays in high-throughput formats. The homogeneous nature of FP assays—requiring no separation of bound and free components—makes them ideal for rapid screening and mechanistic studies in drug development.

Protein Binding Studies Using Fluorescence Polarization

Serum Albumin Binding Properties

Serum albumins serve as crucial transport proteins in the circulatory system, and their interaction with anthracycline drugs significantly impacts pharmacokinetic properties and drug distribution. Research on doxorubicin (structurally related to this compound) has demonstrated strong binding interactions with both Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). Fourier Transform Infrared (FTIR) and fluorescence spectroscopic methods have revealed that these interactions occur primarily through hydrophilic and hydrophobic contacts with binding constants in the order of 10³ to 10⁴ M⁻¹ [2]. The number of drug molecules bound per protein molecule varies, with reported values of approximately 1.5 for doxorubicin-BSA complexes and 1.5 for doxorubicin-HSA complexes, though these values depend on experimental conditions.

The structural consequences of doxorubicin binding to serum proteins are significant. Circular dichroism studies have shown that complex formation induces substantial reduction in α-helix content from 63% (free BSA) to 47-44% (drug-complexed) and from 57% (free HSA) to 51-40% (drug-complexed), indicating partial protein destabilization upon drug binding [2]. These conformational changes may influence both drug delivery efficiency and release kinetics at target sites. Molecular docking studies further reveal that several amino acid residues participate in drug-protein complexation, with stabilization occurring through hydrogen bonding networks. The order of binding affinity follows DOX-HSA > FDOX-HSA > DOX-BSA > FDOX-BSA, highlighting species-specific and derivative-specific variations in interaction strength.

Sorcin and Other Protein Targets

Beyond serum albumins, doxorubicin demonstrates specific interactions with Sorcin, a calcium-binding protein implicated in multidrug resistance mechanisms in cancer cells. Surface plasmon resonance and fluorescence titration studies have revealed that Sorcin binds doxorubicin with high affinity, exhibiting two binding sites with dissociation constants (K_D) of approximately 0.9 nM and 511 nM in the absence of calcium [3]. This interaction has significant biological implications, as Sorcin binding appears to impair cell death and contribute to increased drug resistance in cancer cells.

The structural basis for this interaction has been partially elucidated through X-ray crystallography, which identified one binding site at the interface between the EF5 loop, the G helix, and the EF4 loop of Sorcin [3]. The binding involves stacking interactions with the aryl ring of Tyr188 and potentially other hydrophobic contacts. This direct binding provides a molecular mechanism for Sorcin-mediated drug resistance, possibly by sequestering the drug and preventing its accumulation in the nucleus. Additionally, comprehensive screening using protein microarrays has identified multiple other potential cellular targets for doxorubicin, including HRAS, suggesting diverse pathways through which anthracycline drugs may exert their effects [4].

Table 1: Summary of Protein Binding Parameters for Doxorubicin (Related to this compound)

| Protein Target | Binding Constant (M⁻¹) | Number of Binding Sites | Method Used | Structural Impact |

|---|---|---|---|---|

| HSA | 1.1 (±0.3)×10⁴ | 1.5 | Fluorescence Spectroscopy | α-helix reduction from 57% to 51-40% |

| BSA | 7.8 (±0.7)×10³ | 1.5 | Fluorescence Spectroscopy | α-helix reduction from 63% to 47-44% |

| Sorcin | K_D1=0.9 nM, K_D2=511 nM | 2 | Fluorescence Titration, SPR | Binding at EF5-G helix-EF4 interface |

| F. tularensis GyrB | K_D=0.28 μM (competitive) | 1 | Fluorescence Polarization | Competitive with novobiocin binding |

DNA Binding Applications

G-Quadruplex DNA Interactions

G-quadruplex structures have emerged as promising therapeutic targets in anticancer drug development due to their presence in promoter regions of oncogenes. Studies on doxorubicin have demonstrated its ability to bind and stabilize the c-Myc G-quadruplex, a 22-mer DNA sequence that forms a parallel structure with three stacked quartets [5]. This interaction is characterized by binding constants in the order of 10⁶ M⁻¹, comparable with many other G-quadruplex binding ligands. Through various spectroscopic techniques and calorimetric studies, researchers have determined that doxorubicin binding promotes thermal stabilization of the quadruplex structure, which may contribute to its gene regulatory effects.

The biological significance of these interactions stems from the role of c-Myc as a pleiotropic transcription factor regulating cell cycle progression, apoptosis, and cellular transformation. Small molecules that stabilize c-Myc G-quadruplex structures have been demonstrated to decrease c-Myc expression, presenting a potential strategy for treating c-Myc-related cancers [5]. The structural insights gained from molecular docking studies indicate stabilization of complexes through hydrogen bond formation, van der Waals interactions, and π-stacking of the anthraquinone moiety with the end quartets of the DNA G-quadruplex structure. These findings suggest that this compound may share similar binding properties, potentially contributing to its mechanism of action beyond traditional DNA intercalation.

Gyrase B Binding and Antibacterial Applications

Fluorescence polarization assays have been successfully employed to identify DNA gyrase B as another potential target for anthracycline compounds. In a high-throughput FP assay developed to detect inhibitors binding to the ATP-binding domain of GyrB from Francisella tularensis, doxorubicin was identified as a hit from a screening library of FDA-approved compounds [6]. The assay utilized a novobiocin-Texas Red probe (Novo-TRX) designed based on the crystal structure of novobiocin bound to GyrB. This finding suggests that this compound may also interact with this bacterial target, potentially explaining additional applications beyond anticancer activity.

The FP-based screening approach demonstrated excellent performance with an average Z' factor of 0.80, indicating robust assay quality suitable for high-throughput screening [6]. The assay conditions were optimized in a 21-μL, 384-well format, highlighting the miniaturization potential and efficiency of FP for large-scale compound screening. The binding of doxorubicin to GyrB occurred with a K_D value of 0.28 μM in the competitive FP assay, confirming its affinity for this target. This application illustrates how fluorescence polarization can reveal unexpected drug-target interactions that may contribute to understanding both therapeutic effects and side profiles of pharmaceutical compounds.

Table 2: DNA and Nucleic Acid Structure Binding Properties

| Nucleic Acid Target | Binding Constant (M⁻¹) | Binding Mode | Biological Consequence | Experimental Evidence |

|---|---|---|---|---|

| c-Myc G-quadruplex | ~10⁶ | End stacking | Transcriptional suppression | Spectroscopic titration, Calorimetry |

| Duplex DNA | Varies | Intercalation | Replication/transcription inhibition | Well-established in literature |

| Telomeric G-quadruplex | ~10⁶ | Stacking at end quartets | Telomere maintenance disruption | NMR, Spectroscopic methods |

| GyrB ATP site | K_D=0.28 μM | Competitive with novobiocin | Antibacterial potential | Fluorescence Polarization |

Experimental Protocols

Fluorescence Polarization Binding Assay Protocol

4.1.1 Reagent Preparation

Buffer Preparation: Prepare Tris-HCl buffer (10 mM, pH 7.4) to mimic physiological conditions. For studies requiring cation stabilization, include KCl (100 mM) or NaCl (100 mM) based on the specific G-quadruplex requirements [5]. Filter all buffers through 0.22 μm filters to remove particulate matter that could interfere with polarization measurements.

Protein/DNA Targets: Dilute serum albumin (HSA or BSA) to working concentrations in Tris-HCl buffer. Determine protein concentration spectrophotometrically using extinction coefficients of 36,500 M⁻¹ cm⁻¹ at 280 nm for albumins [2]. For G-quadruplex DNA studies, prepare the 22-mer c-Myc sequence (5'-TGAGGGTGGGGAGGGTGGGGAA-3') in appropriate buffer and anneal by heating to 95°C for 5 minutes followed by gradual cooling to room temperature to permit quadruplex formation [5].

This compound Solutions: Prepare stock solutions of this compound in DMSO or buffer, depending on solubility. Protect from light throughout experiments due to photosensitivity. Determine concentration using extinction coefficients based on values for doxorubicin (ε₄₈₈ = 10,500 M⁻¹ cm⁻¹ in PBS buffer) [1]. Serial dilutions should be prepared fresh daily to ensure accuracy.

4.1.2 Instrument Setup and Measurement

Instrument Calibration: Configure fluorescence polarization instrument with excitation at 470-490 nm and emission detection at 590-600 nm, corresponding to this compound's spectral properties [1]. Perform instrument calibration using reference standards with known polarization values to ensure accuracy. Set temperature control to 25°C unless studying thermal effects.

Sample Preparation: In 384-well plates, add constant concentration of fluorescent probe (this compound, typically 20-100 nM) and varying concentrations of target protein or DNA. Include control wells without target to determine minimum polarization and without this compound to measure background. Final volume typically 20-50 μL per well [6]. Centrifuge plates briefly to eliminate bubbles and ensure homogeneous mixing.

Measurement Parameters: Allow plates to incubate for 30-60 minutes to reach binding equilibrium before measurement. Set integration time to 1 second per well for sufficient signal-to-noise ratio. Perform triplicate measurements for each concentration to ensure statistical reliability. Include control experiments to account for inner filter effects at higher concentrations using established correction methods.

Competition Binding Assay Protocol

For competitive binding studies, such as determining IC₅₀ values for inhibitors, prepare a fixed concentration of this compound and target protein at approximately K_D concentration to maximize sensitivity. Then titrate with increasing concentrations of competitor compound. The FP signal decrease correlates with competitor displacement of this compound from the binding site. This approach is particularly valuable for high-throughput screening of compound libraries against specific targets like GyrB, where the assay can be run in 384-well format with volumes as low as 21 μL [6].

Data Analysis and Interpretation

Binding Constant Calculation

The foundation of FP data analysis relies on the relationship between polarization values and binding parameters. Convert raw polarization values (in millipolarization units, mP) to bound fraction using the equation: Bound Fraction = (P_obs - P_free)/(P_bound - P_free), where P_obs is the measured polarization, P_free is the polarization of unbound this compound, and P_bound is the polarization of fully bound this compound. These values should be determined experimentally under identical buffer and instrument conditions.

For determining binding constants, plot bound fraction versus target concentration and fit to appropriate binding models. For single-site binding, use the equation: r = (n × K × [L]) / (1 + K × [L]), where r is moles drug bound per mole protein, n is number of binding sites, K is association constant, and [L] is free ligand concentration [2]. Nonlinear regression analysis typically provides the most accurate determination of binding parameters. More complex models may be required for multiple binding sites or cooperative interactions.

Quality Control and Validation

Implement rigorous quality control measures to ensure data reliability. Include positive and negative controls in each assay plate. Calculate Z' factor to assess assay quality using the formula: Z' = 1 - (3σ_c⁺ + 3σ_c⁻)/|μ_c⁺ - μ_c⁻|, where σ_c⁺ and σ_c⁻ are standard deviations of positive and negative controls, and μ_c⁺ and μ_c⁻ are their means [6]. Assays with Z' > 0.5 are generally considered excellent for screening purposes. Additionally, determine the coefficient of variation (CV) for replicate measurements to assess precision, with CV < 10% typically acceptable.

Troubleshooting and Optimization

Common Issues and Solutions